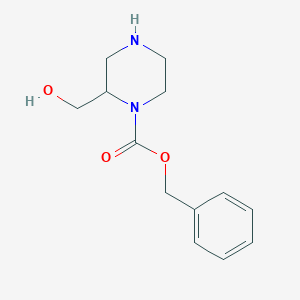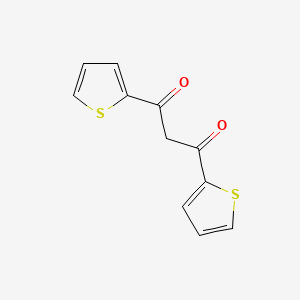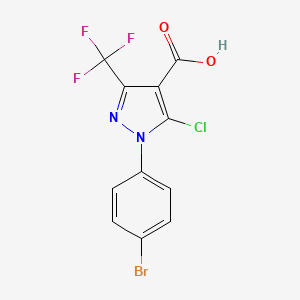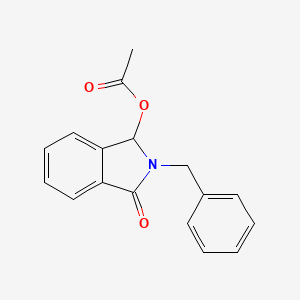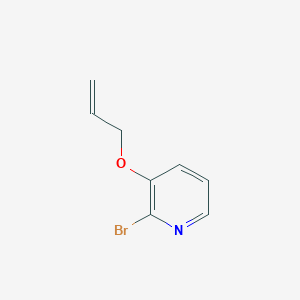
Pyridine, 2-bromo-3-(2-propenyloxy)-
Descripción general
Descripción
The compound "Pyridine, 2-bromo-3-(2-propenyloxy)-" is a pyridine derivative that is of interest in various chemical research areas. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenated precursors, as seen in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit potent antioxidant properties . These compounds were synthesized from 3-bromopyridine precursors, indicating that brominated pyridines are key intermediates in the synthesis of more complex pyridine structures. Similarly, 3-arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines, with a key iodine-mediated cyclization step . The synthesis of bromo(methylthio)pyridines from 2,3-dihalopyridines also highlights the importance of brominated pyridines as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various techniques such as X-ray diffraction, as demonstrated in the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine . The crystal structure analysis provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates that can undergo various chemical reactions. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine involved carbon-carbon coupling reactions . The reactivity of brominated pyridines in coupling reactions is further exemplified by the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for a new insecticide . These studies demonstrate the broad utility of brominated pyridines in synthesizing biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes were studied, showing emission peaks under UV irradiation . The nonlinear optical properties of certain pyridine derivatives were also investigated, revealing greater values than urea due to the conjugation effect . These properties are essential for the potential application of pyridine derivatives in optoelectronic devices.
Aplicaciones Científicas De Investigación
Spectroscopic and Computational Analysis
Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-bromo-3-(2-propenyloxy)pyridine, has been studied for its spectroscopic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were used for its characterization (Vural & Kara, 2017).
Density Functional Theory (DFT) Studies : DFT was applied to examine the optimized geometric structure and vibrational frequencies of 5-Bromo-2-(trifluoromethyl)pyridine, demonstrating the utility of computational methods in analyzing pyridine derivatives (Vural & Kara, 2017).
Crystal and Molecular Structure Analysis
- X-ray Diffraction Data : The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction, highlighting the importance of structural analysis in pyridine derivatives (Rodi et al., 2013).
Chemical Synthesis and Applications
Novel Pyridine Derivatives Synthesis : A study described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Antibacterial Properties : Synthesized pyridine chalcones, including compounds structurally similar to 2-bromo-3-(2-propenyloxy)pyridine, have shown strong antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).
Dye-Sensitized Solar Cells (DSSCs) : Pyridine derivatives have been used as effective additives in bromide/tribromide electrolyte in DSSCs, enhancing the open circuit voltage and short current density, thus improving energy conversion efficiency (Bagheri et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, demonstrating high inhibition performance and mixed-type inhibitor behavior (Saady et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and structural proteins . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
It’s plausible that the compound interacts with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions . These interactions can alter the function of the target, leading to changes in cellular behavior .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in signal transduction, metabolism, and gene expression . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
Based on the actions of similar compounds, it’s plausible that the compound could alter cellular behavior in a variety of ways, potentially leading to changes in cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-3-prop-2-enoxypyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or synergistic compounds .
Propiedades
IUPAC Name |
2-bromo-3-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXOIAWEZVDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629902 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123552-77-2 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



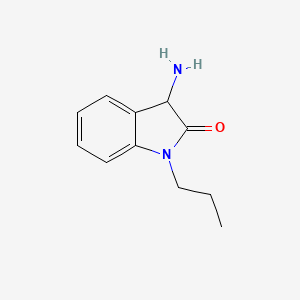
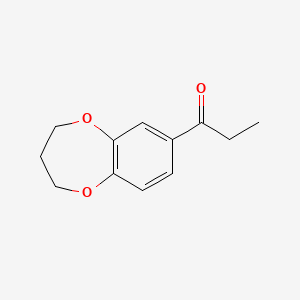
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

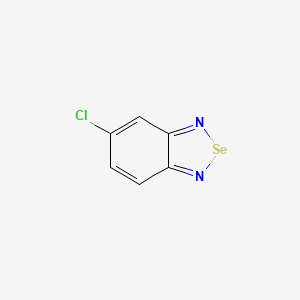
![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
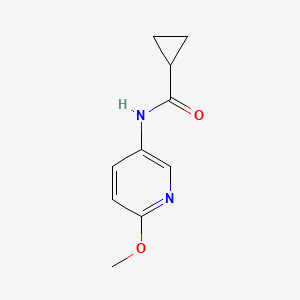
![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)
